molecular formula C21H32BrNO5 B13730829 Benzoic acid, 3,4,5-trimethoxy-, 2-ethyldecahydro-5-isoquinolyl ester, hydrobromide CAS No. 4512-87-2

Benzoic acid, 3,4,5-trimethoxy-, 2-ethyldecahydro-5-isoquinolyl ester, hydrobromide

Cat. No.: B13730829
CAS No.: 4512-87-2
M. Wt: 458.4 g/mol
InChI Key: TWYKENCDQWRERH-UHFFFAOYSA-N
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Description

Benzoic acid, 3,4,5-trimethoxy-, 2-ethyldecahydro-5-isoquinolyl ester, hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with three methoxy groups and an isoquinolyl ester moiety. The hydrobromide salt form enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,4,5-trimethoxy-, 2-ethyldecahydro-5-isoquinolyl ester, hydrobromide typically involves multiple steps. One common approach starts with the methylation of gallic acid using dimethyl sulfate to produce 3,4,5-trimethoxybenzoic acid . This intermediate is then esterified with 2-ethyldecahydro-5-isoquinolyl alcohol under acidic conditions to form the ester . Finally, the ester is converted to its hydrobromide salt by reacting with hydrobromic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,4,5-trimethoxy-, 2-ethyldecahydro-5-isoquinolyl ester, hydrobromide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydrobromide can be replaced with other halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Benzoic acid, 3,4,5-trimethoxy-, 2-ethyldecahydro-5-isoquinolyl ester, hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 3,4,5-trimethoxy-, 2-ethyldecahydro-5-isoquinolyl ester, hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3,4,5-trimethoxy-, 2-ethyldecahydro-5-isoquinolyl ester, hydrobromide is unique due to its combination of the benzoic acid core with an isoquinolyl ester and the hydrobromide salt form. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

4512-87-2

Molecular Formula

C21H32BrNO5

Molecular Weight

458.4 g/mol

IUPAC Name

(2-ethyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-2-ium-5-yl) 3,4,5-trimethoxybenzoate;bromide

InChI

InChI=1S/C21H31NO5.BrH/c1-5-22-10-9-16-14(13-22)7-6-8-17(16)27-21(23)15-11-18(24-2)20(26-4)19(12-15)25-3;/h11-12,14,16-17H,5-10,13H2,1-4H3;1H

InChI Key

TWYKENCDQWRERH-UHFFFAOYSA-N

Canonical SMILES

CC[NH+]1CCC2C(C1)CCCC2OC(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Br-]

Origin of Product

United States

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